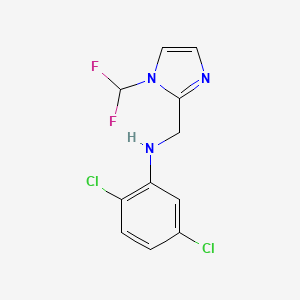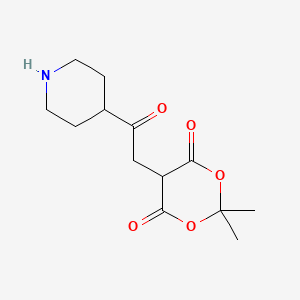
2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione is a complex organic compound that features a dioxane ring substituted with a piperidinyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One possible route could involve the formation of the dioxane ring followed by the introduction of the piperidinyl ethyl group through a series of substitution and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the piperidinyl ethyl group, making it less complex.
5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione: Similar structure but without the dimethyl substitution.
2,2-Dimethyl-5-(2-hydroxyethyl)-1,3-dioxane-4,6-dione: Contains a hydroxyethyl group instead of the piperidinyl ethyl group.
Uniqueness
2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione is unique due to the presence of both the dimethyl and piperidinyl ethyl groups, which confer distinct chemical and physical properties. These features might enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19NO5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
2,2-dimethyl-5-(2-oxo-2-piperidin-4-ylethyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H19NO5/c1-13(2)18-11(16)9(12(17)19-13)7-10(15)8-3-5-14-6-4-8/h8-9,14H,3-7H2,1-2H3 |
Clé InChI |
UMCJPXBFWWLJFS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(C(=O)O1)CC(=O)C2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
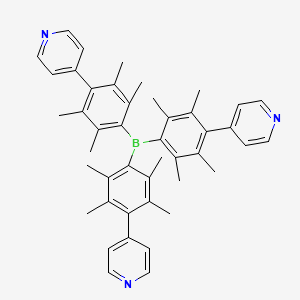
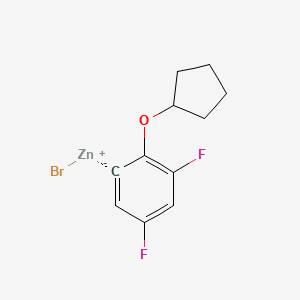
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
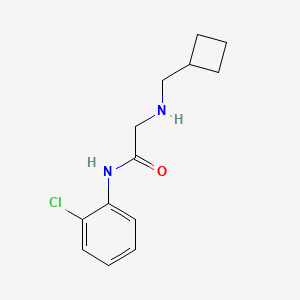
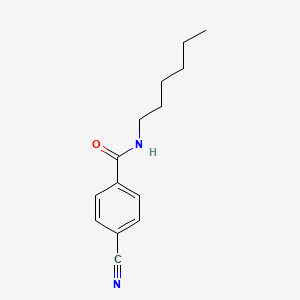


![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
